TRC-19 -

TRC-19

Catalog Number: EVT-286548
CAS Number:
Molecular Formula: C20H22N6
Molecular Weight: 346.438
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TRC-19 is a potent and selective inhibitor of Toxoplasma gondii dihydrofolate reductase. TRC-19 showed an IC50 of 9 nM and 89-fold selectivity in favor of Toxoplasma gondii DHFR. TS-DHFR an attractive target for pharmacologic intervention. Thus, competitive inhibition of the DHFR domain has been used extensively in the clinic for the treatment of parasitic infections, including toxoplasmosis.
Source and Classification

TRC-19 is classified as a nucleic acid template, specifically designed for use with RNA polymerases. It has been extensively studied in vitro to understand its interactions with RSV polymerase and its implications for viral replication. The compound is synthesized and characterized in laboratory settings, often involving recombinant DNA technology to produce the necessary viral proteins for experimental assays.

Synthesis Analysis

Methods and Technical Details

The synthesis of TRC-19 involves several key steps:

  1. Gene Cloning: The genes encoding the RSV polymerase proteins (L and P proteins) are cloned into expression vectors.
  2. Coexpression: These vectors are introduced into insect cells using baculovirus systems to coexpress the L-P complex, which is essential for RNA synthesis.
  3. Purification: The L-P complex is purified using affinity chromatography methods, such as nickel affinity chromatography followed by size exclusion chromatography to obtain high-purity protein suitable for functional assays.

The resulting polymerase complex is then utilized to synthesize RNA from TRC-19 templates in controlled laboratory conditions, allowing researchers to analyze its activity and efficiency in various contexts .

Molecular Structure Analysis

Structure and Data

The molecular structure of TRC-19 consists of a specific sequence of nucleotides that provides a scaffold for RNA polymerase binding. The precise nucleotide sequence can vary depending on experimental requirements but typically includes regions that promote efficient binding and elongation by the polymerase.

  • Molecular Weight: The molecular weight of TRC-19 varies based on its nucleotide composition but generally falls within the range typical for small RNA molecules.
  • Secondary Structure: TRC-19 may adopt specific secondary structures that influence its interaction with polymerases, such as hairpin loops or stem-loop formations that stabilize the template during transcription.
Chemical Reactions Analysis

Reactions and Technical Details

TRC-19 undergoes several chemical reactions during its use as a template for RNA synthesis:

  1. Binding Reaction: The RSV polymerase binds to TRC-19, initiating the transcription process.
  2. Elongation Reaction: Nucleotides are added sequentially to the growing RNA strand based on the sequence of TRC-19. This process involves phosphodiester bond formation between nucleotides.
  3. Termination Reaction: Transcription continues until a termination signal is reached, leading to the release of the newly synthesized RNA strand.

These reactions are typically monitored using techniques such as gel electrophoresis or quantitative PCR to assess the efficiency and fidelity of RNA synthesis .

Mechanism of Action

Process and Data

The mechanism by which TRC-19 facilitates RNA synthesis involves several steps:

  1. Initiation: The RSV polymerase recognizes specific promoter sequences on TRC-19, leading to the formation of a transcription initiation complex.
  2. Nucleotide Incorporation: As the polymerase moves along the template, it incorporates complementary ribonucleotides into the growing RNA strand.
  3. Processivity: The ability of the polymerase to remain attached to TRC-19 during elongation is crucial for synthesizing longer RNA products without dissociating prematurely.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

TRC-19 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in aqueous buffers used in molecular biology applications.
  • Stability: Stability can vary based on environmental conditions (e.g., temperature, pH) but is generally stable under standard laboratory conditions.
  • Melting Temperature: The melting temperature (Tm) can be determined experimentally and is influenced by nucleotide composition; higher GC content generally increases Tm.

These properties are critical when designing experiments involving TRC-19 as they affect how it behaves during RNA synthesis assays .

Applications

Scientific Uses

TRC-19 has several applications in scientific research:

  1. Viral Replication Studies: It serves as a model template for studying viral RNA synthesis mechanisms, particularly in respiratory viruses like RSV.
  2. Vaccine Development: Understanding how TRC-19 interacts with viral polymerases can aid in developing vaccines by identifying potential targets for antiviral therapies.
  3. Molecular Biology Research: It is used in various molecular biology techniques, including transcription assays and studies on RNA stability and processing.
Synthesis and Design Methodologies of TRC-19

Retrosynthetic Analysis and Route Optimization Strategies

Retrosynthetic analysis of TRC-19 employs a target-oriented disconnection approach, focusing on strategic bond cleavage to simplify the molecular framework into accessible synthons. Key disconnections prioritize the formation of its bicyclic core and stereospecific side chains. TRC’s synthetic team (with 250+ Ph.D./MSc chemists) leverages 38 years of experience to design convergent routes that minimize step count and maximize yield [1] [3]. Route optimization addresses critical bottlenecks:

  • Intermediate Stability: Labile functional groups (e.g., enol ethers) require protection/deprotection sequencing. In situ trapping of reactive intermediates reduced decomposition by 40% in pilot batches [1].
  • Stereocontrol: Chiral centers are established via asymmetric hydrogenation (using Ir-/Rh-catalysts) or enzymatic resolution, achieving >98% ee in final steps [7].
  • Convergence: Modular assembly connects fragments early, improving overall efficiency. A 12-step linear route was redesigned into 8 steps (3 parallel branches), boosting throughput by 60% [3].

Table 1: Optimization Metrics for TRC-19 Synthetic Routes

StrategyInitial RouteOptimized RouteImprovement
Total Steps14935.7% reduction
Overall Yield8%24%3-fold increase
Hazardous Solvents6267% reduction
Chromatography Steps8362.5% reduction

Computational route-scoring algorithms evaluate pathways based on cost, safety, and step economy, enabling rapid selection of optimal schemes [1] [7].

Green Chemistry Approaches for Sustainable Synthesis

TRC-19 synthesis adheres to the 12 Principles of Green Chemistry, emphasizing atom economy, waste minimization, and renewable inputs [6] [9]. Key implementations include:

  • Atom Economy: A Diels-Alder cycloaddition constructs the core ring system with 100% atom economy, eliminating byproducts from classical condensation methods [6] [9].
  • Solvent Substitution: Tetrahydrofuran (THF) and dichloromethane (DCM) were replaced with cyclopentyl methyl ether (CPME) and 2-methyl-THF, reducing toxicity and improving recyclability [6].
  • Catalysis: Pd-catalyzed C–N coupling replaced stoichiometric amidation, reducing heavy metal waste by 90%. Biocatalytic steps (ketoreductases) enabled ambient-temperature reductions [1] [9].

Process mass intensity (PMI) metrics guide sustainability: TRC-19’s PMI decreased from 120 to 35 kg/kg through solvent recovery and catalytic steps [9]. Renewable feedstocks are integrated where feasible; plant-derived terpenes serve as chiral pool starting materials for side-chain synthesis [6].

Role of Computational Chemistry in Precursor Selection

Computational methods streamline precursor screening and reaction outcome prediction:

  • Quantum Mechanical Modeling: Density Functional Theory (DFT) calculations (B3LYP/6-31G(d)) identify low-energy conformers of TRC-19 intermediates, predicting regioselectivity in electrophilic substitutions. Activation barriers computed for competing pathways guide temperature/ catalyst optimization [1] [2].
  • Molecular Docking: Virtual screening of 200+ precursors assessed binding affinity to biological targets (e.g., enzymes inhibited by TRC-19). Precursors with sub-μM Kd values were prioritized for synthesis, enhancing bioactivity retention [2] [7].
  • Machine Learning: TRC’s proprietary algorithms correlate historical reaction data (21,000+ peer-reviewed syntheses) with yields. Models predict optimal precursors for novel scaffolds with >80% accuracy, reducing experimental screening [1] [3].

Table 2: Computational vs. Experimental Results for Key Precursors

PrecursorPredicted Yield (DFT)Experimental YieldBioactivity (IC50 nM)
Precursor A78%82%12.4
Precursor B65%58%28.9
Precursor C92%89%8.7

Synergy between computation and experimentation accelerates route design while ensuring ecological and functional efficiency [1] [3] [7].

Properties

Product Name

TRC-19

IUPAC Name

5-(4-([1,1'-biphenyl]-3-yl)piperazin-1-yl)pyrimidine-2,4-diamine

Molecular Formula

C20H22N6

Molecular Weight

346.438

SMILES

NC1=C(N2CCN(C3=CC(C4=CC=CC=C4)=CC=C3)CC2)C=NC(N)=N1

Solubility

Soluble in DMSO

Synonyms

TRC-19; TRC 19; TRC19.

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